
Avapritinib
Overview
Description
Avapritinib is a highly selective, oral tyrosine kinase inhibitor (TKI) targeting KIT and platelet-derived growth factor receptor alpha (PDGFRα). It is approved for:
- PDGFRA D842V-mutant gastrointestinal stromal tumors (GIST) .
- Advanced systemic mastocytosis (AdvSM), including aggressive systemic mastocytosis (ASM), systemic mastocytosis with an associated hematological neoplasm (SM-AHN), and mast cell leukemia (MCL).
Mechanism of Action: this compound potently inhibits mutant forms of KIT (e.g., KIT D816V in AdvSM) and PDGFRα (e.g., PDGFRα D842V in GIST), which are key drivers of oncogenic signaling. Clinical trials demonstrate its ability to induce deep molecular responses, including undetectable KIT D816V in bone marrow in 30% of AdvSM patients.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Avapritinib involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the pyrrolo[2,1-f][1,2,4]triazin-4-yl intermediate, followed by coupling with a piperazine derivative and subsequent functional group modifications . The reaction conditions typically involve the use of organic solvents such as acetonitrile and ethyl acetate, and reagents like sodium bicarbonate for washing and extraction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps, including column chromatography, to ensure the high purity of the final product . The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Route 1: L-DBTA-Mediated Chiral Resolution
This method uses L-dibenzoyltartaric acid (L-DBTA) for chiral resolution, enabling efficient enantiomer separation .
Step | Reaction Type | Key Reagents/Conditions | Yield |
---|---|---|---|
1 | Chiral resolution of compound 1 | L-DBTA in ethanol/water/acetic acid (50–70°C) | 77.0% |
2 | Coupling with compound 3 | DIPEA in THF (room temperature, 5 hours) | 77.0% |
3 | Deprotection | 20% aqueous KOH in dichloromethane | 94.6% |
The final step achieves a high enantiomeric excess (ee) of 98.6% .
Route 2: Boc Protection/Deprotection Strategy
This alternative route employs di-tert-butyl dicarbonate (Boc) for amino protection :
Step | Reaction Type | Key Reagents/Conditions | Yield |
---|---|---|---|
1 | Boc protection of compound 1 | (Boc)₂O in DCM with NaHCO₃ | 74.0% |
2 | Coupling with compound 3 | DIPEA in THF (room temperature, 5 hours) | 74.0% |
3 | Acidic deprotection | 4M HCl in dioxane | 90.0% |
This method avoids halogenation byproducts, enhancing selectivity .
Key Chemical Modifications and SAR Insights
Structural studies reveal critical interactions influencing this compound’s potency and resistance profile :
Targeted Modifications
- Fluorobenzene moiety : Occupies the hydrophobic Gα-pocket formed by Gly605, Val607, and Lys627, enhancing binding affinity via cation-π interactions .
- Spiro-based linkers : Tested to optimize linker length and reduce blood-brain barrier (BBB) penetration, minimizing CNS side effects .
- Primary amine stereocenter : Ionic interaction with Asp836 (DFG motif) crucial for stabilizing the DFG-in conformation .
Resistance Mutation Mitigation
- T670I (KIT) : Loss of water-mediated interaction between Thr670 and the pyrrolotriazine scaffold reduces potency. Modifications to the scaffold’s N4 position restore activity .
- D816V (KIT) : Steric hindrance from Val substitution disrupts fluorobenzene-Gα-pocket interactions, necessitating structural adjustments .
Chiral Resolution
L-DBTA forms diastereomeric salts with compound 1, enabling selective crystallization of the desired enantiomer. Ethanol/water/acetic acid optimizes solubility and salt formation .
Coupling Reaction
DIPEA (a non-nucleophilic base) facilitates nucleophilic aromatic substitution between compound 2 and compound 3 in THF, forming the central pyrrolotriazine scaffold .
Deprotection
- Basic conditions (KOH) : Cleave L-DBTA-derived salts without racemization .
- Acidic conditions (HCl) : Remove Boc groups while preserving stereochemical integrity .
Comparative Analysis of Synthetic Routes
Parameter | L-DBTA Route | Boc Route |
---|---|---|
Total Yield | ~58.1% | ~54.4% |
Key Advantage | High enantiomeric purity | Avoids halogenation side products |
Operational Complexity | Moderate (3 steps) | Moderate (3 steps) |
Research Findings and Implications
- Crystallographic Data : this compound binds KIT/PDGFRA in a DFG-in, αC-helix-out conformation, distinct from type I/II inhibitors .
- Solubility Optimization : Derivatization of the primary amine improves hydrophilicity (logP reduction) without compromising potency .
- Industrial Feasibility : Both routes are scalable, with the L-DBTA method preferred for high ee and the Boc route for avoiding halogenation issues .
Scientific Research Applications
Avapritinib has a wide range of scientific research applications:
Chemistry: this compound is used as a model compound in studies involving tyrosine kinase inhibitors and their interactions with various targets.
Biology: It is used to study the role of tyrosine kinases in cellular signaling pathways and their implications in diseases.
Mechanism of Action
Avapritinib works by selectively inhibiting the activity of mutated receptor tyrosine kinases, specifically KIT and platelet-derived growth factor receptor alpha . These proteins are involved in cell growth and proliferation. By blocking their activity, this compound disrupts the signaling pathways that lead to uncontrolled cell growth, thereby exerting its therapeutic effects . The inhibition of these kinases leads to the reduction of tumor cell proliferation and induces apoptosis in cancer cells .
Comparison with Similar Compounds
Advanced Systemic Mastocytosis (AdvSM)
Avapritinib vs. Best Available Therapy (BAT)
- Survival : In a real-world comparison, this compound showed a 48% reduction in mortality risk (adjusted HR: 0.48, 95% CI: 0.29–0.79; p = 0.004) and 64% longer treatment duration (HR: 0.36, 95% CI: 0.26–0.51; p < 0.001) compared to BAT.
- Biomarker Response : this compound achieved a 60.3% greater reduction in serum tryptase levels (95% CI: −72.8, −47.9; p < 0.001).
Parameter | This compound Cohort | BAT Cohort | Adjusted HR (95% CI) | p-Value |
---|---|---|---|---|
Overall Survival | 76% (24-month OS) | 26% (24-month OS)* | 0.48 (0.29–0.79) | 0.004 |
Duration of Treatment | Median not reached | Median 6.1 months | 0.36 (0.26–0.51) | <0.001 |
*Historical data for BAT in MCL.
This compound vs. Midostaurin
- Overall Survival : Indirect comparisons (MAIC) showed this compound improved OS vs. midostaurin (HR: 0.44, 95% CI: 0.25–0.76).
- Response Rates : this compound achieved ORR of 75% in AdvSM vs. 60% for midostaurin.
Gastrointestinal Stromal Tumors (GIST)
This compound vs. Regorafenib
In the VOYAGER trial (Phase III):
- Objective Response Rate (ORR) : this compound had 17.1% ORR vs. 7.2% for regorafenib (p < 0.001).
- 4.5 months for regorafenib (p = 0.035).
- Safety : this compound had higher rates of anemia (40.2%) and nausea (39.3%), while regorafenib caused more hand-foot syndrome (59.0%).
Parameter | This compound | Regorafenib | p-Value |
---|---|---|---|
ORR | 17.1% | 7.2% | <0.001 |
Median PFS (Overall) | 4.2 months | 5.6 months | 0.055 |
Grade ≥3 Adverse Events | 55.2% | 57.7% | NS |
This compound vs. Imatinib/Ripretinib
- PDX Models : this compound showed superior antitumor activity vs. imatinib/regorafenib in KIT-mutant GIST models .
- KIT ATP-Binding Mutants : this compound lacks efficacy against secondary KIT mutations (e.g., V654A, T670I), unlike ripretinib.
Multidrug Resistance (MDR) Modulation
This compound vs. Other TKIs (Imatinib, Sunitinib)
- ABCB1/ABCG2 Inhibition : this compound reverses MDR by blocking ABCB1/ABCG2 efflux pumps, enhancing intracellular accumulation of chemotherapy agents (e.g., paclitaxel, mitoxantrone).
- Unique Advantage : Unlike imatinib/sunitinib, this compound retains efficacy in ABCB1/ABCG2-overexpressing cells (resistance factor = 1.0).
Parameter | This compound | Imatinib/Sunitinib |
---|---|---|
ABCB1 Inhibition (EC50) | 5 μM | Substrate* |
ABCG2 Inhibition (EC50) | 0.2 μM | Substrate* |
MDR Reversal | Yes | No |
*Imatinib/sunitinib are substrates of ABCB1/ABCG2, leading to resistance.
Biological Activity
Avapritinib, a potent and selective inhibitor of the KIT and PDGFRA tyrosine kinases, has emerged as a significant therapeutic option for patients with specific mutations in gastrointestinal stromal tumors (GISTs) and advanced systemic mastocytosis (AdvSM). This article delves into the biological activity of this compound, highlighting its mechanisms of action, clinical efficacy, and safety profile based on diverse research findings.
This compound is designed to selectively inhibit the D842V mutation in PDGFRA and the D816V mutation in KIT. It binds to the active conformation of these kinases, blocking ATP binding and disrupting downstream signaling pathways essential for tumor growth. The compound's unique binding characteristics allow it to effectively target mutations that confer resistance to other tyrosine kinase inhibitors (TKIs) .
Binding Characteristics
- Binding Pocket : this compound binds to a specific pocket in the active conformation of KIT and PDGFRA, which is only accessible when the kinases are activated .
- Interactions : It forms hydrogen bonds with critical residues in the kinase domain, such as Cys677 in PDGFRA and Asp836 in KIT, which stabilizes its binding .
Clinical Efficacy
This compound's clinical efficacy has been demonstrated through various studies, notably the NAVIGATOR trial for GISTs and the EXPLORER trial for AdvSM.
GISTs
- NAVIGATOR Trial : This Phase I clinical trial involved 43 patients with PDGFRA exon 18 mutations. The overall response rate (ORR) was 84%, with 7% achieving complete responses (CR) and 77% partial responses (PR). In patients specifically harboring the D842V mutation, the ORR was 89% .
- Long-term Outcomes : Patients treated with this compound showed durable responses, with a median duration of response not yet reached in many cases .
Advanced Systemic Mastocytosis
- EXPLORER Trial : this compound demonstrated an ORR of 75% among patients with AdvSM, including 19% achieving CR. Significant reductions in serum tryptase levels were observed in 93% of patients .
- PATHFINDER Study : This ongoing study confirmed similar efficacy results, reinforcing this compound's role as a first-line treatment option for AdvSM .
Safety Profile
The safety profile of this compound is generally manageable, although cognitive side effects have been reported due to its ability to cross the blood-brain barrier. The most common adverse events include:
- Grade ≥3 Adverse Events : Neutropenia (24%), thrombocytopenia (16%), and anemia (16%) were frequently observed .
- Cognitive Effects : Some patients experienced cognitive disturbances, necessitating careful monitoring during treatment .
Comparative Efficacy Data
The following table summarizes key clinical findings from major trials involving this compound:
Study | Patient Population | Mutation Type | Overall Response Rate | Complete Response Rate | Median Duration of Response |
---|---|---|---|---|---|
NAVIGATOR | GIST patients (N=43) | PDGFRA D842V | 89% | 8% | Not reached |
EXPLORER | AdvSM patients (N=32) | KIT D816V | 75% | 19% | 10.4 months |
PATHFINDER | AdvSM patients (N=31) | Various subtypes | 75% | Not specified | Not specified |
Case Studies and Research Findings
Several case studies have illustrated this compound's effectiveness in real-world settings:
- A patient with advanced GIST who had failed multiple TKIs achieved a significant reduction in tumor size within two months of starting this compound therapy .
- In another instance, a patient with AdvSM showed normalization of peripheral blood counts after six months on this compound, correlating with substantial clinical improvement .
Q & A
Basic Research Questions
Q. What validated analytical methods are recommended for quantifying avapritinib in bulk and tablet formulations?
A reverse-phase high-performance liquid chromatography (RP-HPLC) method has been validated for stability-indicating analysis of this compound. This method employs forced degradation studies under ICH guidelines (acid/base hydrolysis, oxidation, thermal, and photolytic stress) to assess specificity and robustness. Parameters like accuracy (mean recovery 98–102%), precision (RSD <2%), and linearity (r² >0.999) are rigorously tested. Chromatographic conditions (e.g., column type, mobile phase ratio, flow rate) are optimized to separate degradation products, ensuring reliable quantification .
Q. How can researchers ensure reproducibility of preclinical studies involving this compound?
Preclinical studies must adhere to NIH guidelines for experimental reporting, including detailed descriptions of animal models, dosing regimens, and endpoints. For cell-based studies, provide source and characterization data (e.g., mutation status of KIT D816V in mast cells). Include statistical methods for sample size calculation and data normalization. Raw datasets and protocols should be archived in supplementary materials to enable replication .
Q. What are the standard endpoints for evaluating this compound efficacy in systemic mastocytosis (SM) trials?
Key endpoints include reduction in mast cell burden (measured via bone marrow biopsy), symptom improvement (e.g., using the Advanced SM Symptom Assessment Form), and progression-free survival. The PIONEER and PATHFINDER trials also monitored serum tryptase levels and KIT D816V allele burden as secondary biomarkers. Consistent use of these endpoints allows cross-trial comparisons .
Advanced Research Questions
Q. How should researchers address contradictory survival data between this compound and comparator therapies in retrospective analyses?
In observational studies (e.g., this compound vs. midostaurin), immature overall survival (OS) data and small sample sizes may skew results. Researchers should apply propensity score matching to balance prognostic factors (e.g., prior therapy lines, mutation subtypes) and use sensitivity analyses to assess robustness. Reporting median OS with confidence intervals and emphasizing limitations (e.g., post hoc subgroup analyses) ensures transparency .
Q. What methodological strategies mitigate bias in adverse event (AE) signal detection for this compound?
Use disproportionality analysis methods like Reporting Odds Ratio (ROR) and Proportional Reporting Ratio (PRR) on FAERS data. Adjust for confounding factors (e.g., concomitant medications, comorbidities) and apply Bayesian shrinkage to reduce false positives. Validate signals through mechanistic studies (e.g., kinase selectivity profiling) to distinguish on-target vs. off-target effects .
Q. How can in vitro models optimize this compound dosing for resistant gastrointestinal stromal tumors (GIST)?
Develop patient-derived xenografts (PDX) or 3D spheroid models with secondary KIT mutations (e.g., exon 17). Use pharmacokinetic/pharmacodynamic (PK/PD) modeling to correlate drug exposure with inhibition of phosphorylated KIT. Compare findings to clinical PK data (e.g., steady-state concentrations in PATHFINDER trial) to validate predictive accuracy .
Q. What statistical approaches reconcile discrepancies in this compound response rates across heterogeneous SM subtypes?
Apply stratified analysis by SM subtype (indolent vs. advanced) and mutation profile. Use multivariate regression to adjust for covariates like baseline tryptase levels and prior therapies. Meta-analyses pooling EXPLORER and PATHFINDER data can increase power to detect subtype-specific efficacy signals .
Q. How should researchers design assays to differentiate this compound’s target engagement from off-target kinase effects?
Use kinome-wide selectivity screening (e.g., KINOMEscan) at clinically relevant concentrations (Cmax ~2 µM). Validate findings with cellular thermal shift assays (CETSA) and RNA sequencing to identify downstream pathway modulation. Compare results to negative controls (e.g., kinase-dead mutants) .
Q. What criteria validate this compound’s disease-modifying potential in long-term SM studies?
Assess sustained molecular responses (KIT D816V allele burden reduction >50% at 24 months) and histopathological remission. Use longitudinal patient-reported outcomes to evaluate symptom durability. Include comparator arms with best supportive care (BSC) to isolate drug effects .
Q. How do researchers resolve conflicting biomarker data in this compound-treated GIST cohorts?
Apply consensus clustering to identify molecular subgroups with distinct biomarker trajectories (e.g., PDGFRA vs. KIT mutations). Use time-dependent ROC analysis to evaluate predictive value of early response markers (e.g., ctDNA clearance at 8 weeks). Cross-validate findings with independent cohorts (e.g., NAVIGATOR trial data) .
Methodological Notes
- Data Contradiction Analysis : Always report effect sizes with 95% CIs and heterogeneity metrics (I²) in meta-analyses.
- Experimental Reproducibility : Archive raw chromatograms, flow cytometry gating strategies, and statistical code in repositories like Figshare or Zenodo .
- Ethical Compliance : For human studies, document IRB approval and informed consent procedures per NIH guidelines .
Properties
IUPAC Name |
(1S)-1-(4-fluorophenyl)-1-[2-[4-[6-(1-methylpyrazol-4-yl)pyrrolo[2,1-f][1,2,4]triazin-4-yl]piperazin-1-yl]pyrimidin-5-yl]ethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27FN10/c1-26(28,20-3-5-22(27)6-4-20)21-13-29-25(30-14-21)36-9-7-35(8-10-36)24-23-11-18(16-37(23)33-17-31-24)19-12-32-34(2)15-19/h3-6,11-17H,7-10,28H2,1-2H3/t26-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWYRIWUZIJHQKQ-SANMLTNESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)F)(C2=CN=C(N=C2)N3CCN(CC3)C4=NC=NN5C4=CC(=C5)C6=CN(N=C6)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@](C1=CC=C(C=C1)F)(C2=CN=C(N=C2)N3CCN(CC3)C4=NC=NN5C4=CC(=C5)C6=CN(N=C6)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27FN10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301027935 | |
Record name | Avapritinib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301027935 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
498.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Avapritinib has a negative modulating effect on the transporters ABCB1 and ABCG2, which mediate the multidrug resistance phenotype of some cancers. This modulation may be due to interactions of avapritinib with the drug binding pocket of these transporters. Negative modulation of these transporters, resensitizes cancerous cells to treatment with chemotherapeutic agents like [paclitaxel]. | |
Record name | Avapritinib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB15233 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
1703793-34-3 | |
Record name | Avapritinib [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1703793343 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Avapritinib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB15233 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Avapritinib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301027935 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | AVAPRITINIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/513P80B4YJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.